(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of bromine, fluorine, and thiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- **5-BROMO-3-[(2Z,5Z)-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- **5-BROMO-3-[(2Z,5Z)-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
The uniqueness of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C18H11BrFN3O2S |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H11BrFN3O2S/c1-23-13-7-2-9(19)8-12(13)14(17(23)25)15-16(24)22-18(26-15)21-11-5-3-10(20)4-6-11/h2-8H,1H3,(H,21,22,24)/b15-14- |
InChI Key |
KECJFUHNCIACMC-PFONDFGASA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C1=O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.